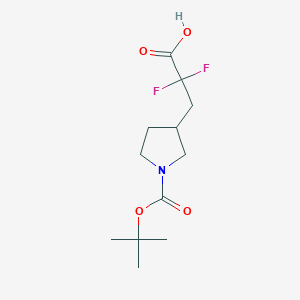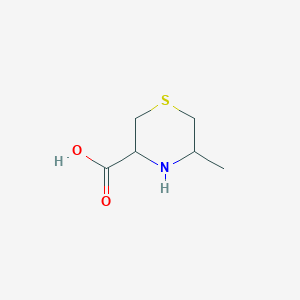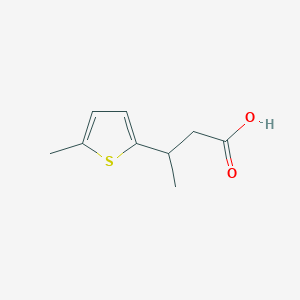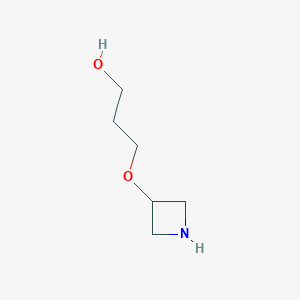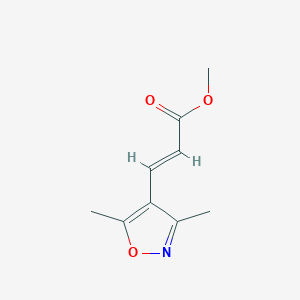
Methyl (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a nitrile oxide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
科学的研究の応用
Chemistry: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutics.
Industry: In the industrial sector, METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
- METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-5-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-4-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-5-YL)PROP-2-ENOATE
Uniqueness: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The position of the substituents on the oxazole ring can affect the compound’s electronic properties and steric interactions, leading to differences in chemical behavior and biological activity.
特性
CAS番号 |
866621-27-4 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
methyl (E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H,1-3H3/b5-4+ |
InChIキー |
CNJGZEQYOVNODS-SNAWJCMRSA-N |
異性体SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)OC |
正規SMILES |
CC1=C(C(=NO1)C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
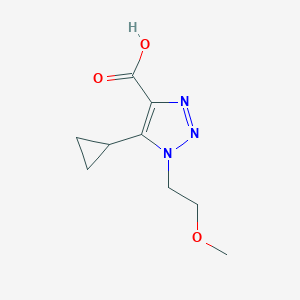
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
